4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Overview
Description
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
A foundational aspect of the research involving 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol revolves around its synthesis and potential as a core structure for developing novel fused heterobicycles. Karthikeyan, Vijayakumar, and Sarveswari (2014) demonstrated the synthesis of several substituted pyrazolo[4,3-c]pyridine-3-ols, showcasing their utility in creating new heterocyclic compounds with potential for diverse applications. This research highlights the chemical versatility and potential for modification inherent to this compound, which is crucial for its applications in medicinal chemistry and materials science (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Tautomerism and Structural Studies
The tautomerism and structural properties of similar aza heterocycles have been extensively studied. Gubaidullin et al. (2014) focused on the tautomerism of 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, revealing intricate details about its stability in crystal versus solution forms. Such studies are pivotal for understanding the chemical and physical properties of pyrazolo[4,3-c]pyridin-3-ols, influencing their practical applications in pharmaceuticals and materials science (Gubaidullin, N. Nabiullin, Kharlamov, & Buzykin, 2014).
Corrosion Inhibition
A noteworthy application of pyrazolo[4,3-c]pyridine derivatives, including structures closely related to this compound, is in the field of corrosion inhibition. Dandia, Gupta, Singh, and Quraishi (2013) explored the synthesis of pyrazolo[3,4-b]pyridines using ultrasonic irradiation and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research indicates the potential of such compounds in extending the lifespan of metals exposed to corrosive conditions, highlighting an industrial application of pyrazolo[4,3-c]pyridin-3-ols (Dandia, Gupta, Singh, & Quraishi, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown antiproliferative effects against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Related compounds have shown antiproliferative activity against various cancer cell lines . The compound interacts with enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has been found to have significant effects on cellular processes. It has been observed to induce cell death and has antiproliferative effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function .
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUAVKXIRPMUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672945 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-88-6, 933728-77-9 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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